Olmutinib - 1353550-13-6

Olmutinib

Catalog Number: EVT-252962
CAS Number: 1353550-13-6
Molecular Formula: C26H26N6O2S
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olmutinib (N-[3-({2-[4-(4-methylpiperazine-1-yl)aniline]thieno[3,2-d]Pyrimidin-4-yl}oxy)phenyl]prop-2-enamide dihydrochloride monohydrate) is a third-generation, orally bioavailable, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [] It was developed by Boehringer Ingelheim and Hanmi Pharmaceutical Co. Ltd. [] Olmutinib is primarily investigated for its potential antineoplastic activity, particularly against non-small cell lung cancer (NSCLC). [] Its selectivity towards mutant forms of EGFR suggests a potentially reduced toxicity profile compared to non-selective EGFR inhibitors. []

Molecular Structure Analysis

Olmutinib's molecular structure comprises a thieno[3,2-d]pyrimidine core, with a 4-methylpiperazine-1-yl substituent on the aniline moiety at position 4 and a 3-(prop-2-enamido)phenoxy group at position 6. [, ] Molecular docking studies have revealed insights into Olmutinib's binding interactions with EGFR, particularly the T790M mutant form. [] These studies demonstrate that Olmutinib can occupy the ATP-binding pocket of the EGFR kinase domain, forming key interactions with residues crucial for its inhibitory activity. [, ]

Mechanism of Action

Olmutinib exerts its antineoplastic activity by selectively inhibiting mutant forms of EGFR. [] It binds to the ATP-binding pocket of the EGFR kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways responsible for cell proliferation and survival. [, , ] This targeted inhibition disrupts the aberrant signaling driven by mutant EGFR in cancer cells, leading to cell death. [, , ]

Applications

a) Reversal of Multidrug Resistance: Studies have shown that Olmutinib can effectively reverse multidrug resistance (MDR) mediated by the ABCG2 transporter. [, , ] It achieves this by antagonizing the drug efflux function of ABCG2, leading to increased intracellular drug accumulation. [, ] This reversal effect is attributed to Olmutinib's interaction with the ABCG2 protein, inhibiting drug efflux and stimulating its ATPase activity. []

b) Targeting EGFR T790M Mutation: Olmutinib demonstrates potent inhibitory activity against EGFR, particularly the T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs. [, , , ] It exhibits effectiveness against NSCLC cells harboring this mutation, making it a potential therapeutic option for patients with acquired resistance to earlier EGFR TKIs. [, ]

c) In Vivo Efficacy: Preclinical studies using mouse models have demonstrated the in vivo efficacy of Olmutinib against EGFR-mutant NSCLC. [] These studies highlight its potential as a therapeutic agent for targeting EGFR-driven tumors in a living organism.

d) Cell Cycle Gene Modulation: Research has investigated the impact of Olmutinib on cell cycle gene alterations induced by thioacetamide (TAA), a potent hepatic/renal toxicant. [] Results suggest that Olmutinib effectively reverses TAA-induced changes in cell cycle genes, restoring their expression to normal levels. [] This finding points towards its potential role in mitigating the adverse effects of TAA on cell cycle regulation.

e) Molecular Imaging Probe Development: The synthesis and evaluation of an iodinated Olmutinib derivative (I-OTB) have explored its potential as an imaging probe for NSCLC. [] This derivative retains its affinity towards the EGFR L858R/T790M mutation, suggesting its potential for radiolabeling and use in imaging EGFR-mutant tumors. []

Future Directions

a) Overcoming Resistance Mechanisms: Further research is needed to understand and overcome resistance mechanisms that emerge after Olmutinib treatment. This includes investigating the role of novel second-site EGFR mutations, activated bypass pathways, and histological/phenotypic transformations. [, ]

b) Combinatorial Therapies: Exploring combinatorial therapies that target both EGFR-dependent and EGFR-independent resistance mechanisms could enhance the effectiveness of Olmutinib and improve patient outcomes. [, ]

c) Personalized Medicine: Investigating the role of pharmacogenomics in Olmutinib's metabolism and efficacy could pave the way for personalized treatment strategies, tailoring its use to individual patients based on their genetic makeup. []

e) Development of Novel Derivatives: Further development of Olmutinib derivatives, such as the iodinated derivative for imaging, could lead to new diagnostic and therapeutic tools for managing EGFR-mutant cancers. []

Gefitinib

Compound Description: Gefitinib is a first-generation, reversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations. []

Relevance: Gefitinib is structurally related to Olmutinib, sharing a similar core structure but differing in the substituents attached to the core scaffold. While both compounds target EGFR, Olmutinib is a third-generation inhibitor designed to overcome resistance mechanisms that limit the efficacy of earlier generation TKIs like Gefitinib, such as the T790M mutation. []

Erlotinib

Compound Description: Erlotinib is a first-generation, reversible EGFR TKI used in the treatment of NSCLC with activating EGFR mutations. [, , ]

Relevance: Like Gefitinib, Erlotinib shares structural similarities with Olmutinib, but as a first-generation inhibitor, it is also susceptible to resistance mechanisms like the T790M mutation. Olmutinib demonstrates efficacy against T790M-positive NSCLC, highlighting its distinct clinical utility compared to Erlotinib. [, , ]

Icotinib

Compound Description: Icotinib is a first-generation EGFR TKI primarily used in the treatment of NSCLC. [, ]

Afatinib

Compound Description: Afatinib is an irreversible EGFR TKI classified as a second-generation inhibitor. It targets both wild-type and mutant EGFR, including those harboring the T790M resistance mutation. [, , ]

Relevance: Afatinib and Olmutinib represent different generations of EGFR TKIs, with Afatinib being a second-generation and Olmutinib being a third-generation inhibitor. Both compounds exhibit activity against T790M-positive NSCLC, although they may differ in their potency and selectivity profiles. [, , ]

Dacomitinib

Compound Description: Dacomitinib is an irreversible, second-generation EGFR TKI that inhibits both wild-type and mutant EGFR. [, ]

Osimertinib

Compound Description: Osimertinib is a third-generation, irreversible EGFR TKI specifically designed to target EGFR harboring the T790M resistance mutation. It has demonstrated significant clinical efficacy in treating T790M-positive NSCLC. [, , , , , ]

Relevance: Osimertinib and Olmutinib are both third-generation EGFR TKIs with potent activity against T790M-positive NSCLC. While their precise binding affinities and selectivity profiles may differ, both compounds represent important therapeutic advances in targeting this specific EGFR mutation. [, , , , , ]

Rociletinib

Compound Description: Rociletinib is a third-generation EGFR TKI developed to target EGFR with the T790M mutation. [, , , ]

Relevance: Like Olmutinib, Rociletinib is a third-generation EGFR TKI specifically targeting the T790M mutation. These compounds represent a class of inhibitors developed to overcome resistance mechanisms associated with earlier EGFR TKIs. [, , , ]

Nazartinib

Compound Description: Nazartinib is an irreversible, third-generation EGFR TKI, designed to target EGFR mutations, including T790M, with enhanced selectivity over wild-type EGFR. [, , , ]

Relevance: Both Nazartinib and Olmutinib belong to the third-generation of EGFR TKIs, and both show activity against T790M-positive NSCLC. They are structurally distinct but share the common goal of overcoming resistance mechanisms to earlier generation EGFR TKIs. [, , , ]

Poziotinib

Compound Description: Poziotinib is an irreversible, pan-ERBB inhibitor, targeting EGFR, HER2, and HER4. []

Relevance: Poziotinib, unlike the more selective Olmutinib, exhibits a broader spectrum of inhibition, targeting multiple members of the ERBB family, including EGFR. This broader activity profile distinguishes Poziotinib from Olmutinib, which demonstrates more focused inhibition on EGFR. []

Almonertinib

Compound Description: Almonertinib is a third-generation EGFR TKI designed to target EGFR mutations, including T790M, while sparing wild-type EGFR. []

Relevance: Almonertinib and Olmutinib are both third-generation EGFR TKIs developed to overcome resistance to earlier-generation inhibitors by specifically targeting mutant EGFR, including the T790M mutation. []

Dasatinib

Compound Description: Dasatinib is a multi-target tyrosine kinase inhibitor, primarily known for its activity against BCR-ABL, but also showing activity against Src family kinases and other targets. [, ]

Relevance: Unlike Olmutinib, which demonstrates selectivity for EGFR, Dasatinib exhibits a broader spectrum of kinase inhibition, targeting multiple tyrosine kinases, including those involved in BCR-ABL signaling. This broader activity profile differentiates Dasatinib from the more targeted action of Olmutinib. [, ]

Ponatinib

Compound Description: Ponatinib is a multi-target tyrosine kinase inhibitor, primarily recognized for its activity against BCR-ABL, including resistant mutants, and also exhibiting inhibitory effects on other kinases. []

Relevance: Ponatinib, unlike Olmutinib's more focused EGFR inhibition, displays a multi-kinase inhibitory profile, targeting BCR-ABL and other kinases, highlighting its distinct pharmacological profile compared to the more selective Olmutinib. []

Neratinib

Compound Description: Neratinib is an irreversible tyrosine kinase inhibitor targeting both EGFR and HER2, often used in HER2-positive breast cancer treatment. []

Relevance: Unlike Olmutinib's primary focus on EGFR, Neratinib exhibits dual inhibitory activity against both EGFR and HER2, making it a dual-targeting tyrosine kinase inhibitor with a broader target profile compared to Olmutinib. []

Methoxylamine

Compound Description: Methoxylamine is a chemical compound used as a trapping agent to capture and stabilize reactive aldehyde intermediates formed during drug metabolism. []

Relevance: Methoxylamine is not structurally related to Olmutinib but is used as a tool in drug metabolism studies to trap reactive aldehydes, providing insights into potential bioactivation pathways of Olmutinib. []

Glutathione

Compound Description: Glutathione is a tripeptide antioxidant naturally present in cells, playing a crucial role in detoxification by conjugating with reactive metabolites. []

Relevance: Glutathione is not structurally related to Olmutinib, but it plays a crucial role in detoxifying reactive metabolites. Glutathione conjugation is a key detoxification mechanism for many drugs, including Olmutinib. []

Potassium Cyanide

Compound Description: Potassium cyanide is a potent chemical compound used as a trapping agent to capture and stabilize reactive iminium intermediates formed during drug metabolism. []

Relevance: Potassium cyanide, though not structurally similar to Olmutinib, serves as a tool compound in drug metabolism studies to trap and characterize reactive iminium intermediates, providing insights into potential bioactivation pathways of Olmutinib. []

Properties

CAS Number

1353550-13-6

Product Name

Olmutinib

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C26H26N6O2S

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)

InChI Key

FDMQDKQUTRLUBU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4

Synonyms

N-(3-((2-((4-(4-methylpiperazin-1-yl)phenyl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.